

Molecular structure and formula of 1-Phenyl-1,2-propanedione-2-oxime

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Compound of Interest

Compound Name: 1-Phenyl-1,2-propanedione-2-oxime

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An In-depth Technical Guide to 1-Phenyl-1,2-propanedione-2-oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Phenyl-1,2-propanedione-2-oxime**, a versatile organic compound with applications in chemical synthesis and analysis. This document details its molecular structure, chemical formula, and physicochemical properties. Furthermore, it presents a detailed, reproducible experimental protocol for its synthesis and outlines methodologies for its characterization using modern spectroscopic techniques. The guide also explores its utility as a reactant in significant organic reactions, namely the Sonogashira coupling and the Beckmann rearrangement, providing conceptual experimental frameworks for these transformations.

Molecular Structure and Properties

1-Phenyl-1,2-propanedione-2-oxime, also known by synonyms such as α -isonitrosopropiophenone and isonitrosopropiophenone, is a key organic intermediate.^{[1][2]} Its fundamental properties are summarized below.

Molecular Formula: C₉H₉NO₂^{[1][2]}

Molecular Weight: 163.17 g/mol [\[2\]](#)

CAS Registry Number: 119-51-7[\[1\]](#)[\[2\]](#)

IUPAC Name: 1-Phenylpropane-1,2-dione 2-oxime[\[1\]](#)

Chemical Structure:

Caption: Molecular structure of **1-Phenyl-1,2-propanedione-2-oxime**.

Physicochemical Properties

A compilation of the key physicochemical properties of **1-Phenyl-1,2-propanedione-2-oxime** is presented in Table 1.

| Property | Value | Reference(s) |
|---------------------|---|--------------|
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 113-115 °C | |
| Boiling Point | 292.5 °C at 760 mmHg | |
| Density | 1.1 g/cm ³ | |
| Solubility | Soluble in methanol | |
| Storage Temperature | 2-8 °C | |

Experimental Protocols

Synthesis of 1-Phenyl-1,2-propanedione-2-oxime

The following protocol for the synthesis of **1-Phenyl-1,2-propanedione-2-oxime** is adapted from a well-established procedure in Organic Syntheses. This method involves the nitrosation of propiophenone.

Materials and Equipment:

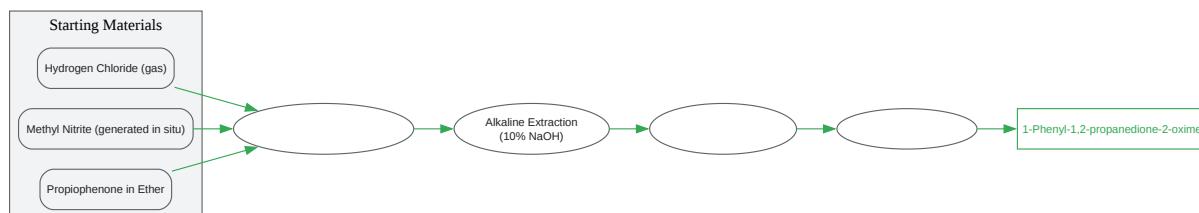
- Propiophenone

- Ethyl ether
- Sodium nitrite (95%)
- Methyl alcohol
- Concentrated sulfuric acid
- Concentrated hydrochloric acid
- Sodium hydroxide
- Ice
- 3-liter three-necked, round-bottomed flask with a mechanical stirrer
- Dropping funnel
- Gas inlet tube

Procedure:

- In the 3-liter flask, dissolve 469 g (3.5 moles) of propiophenone in 2.3 liters of ethyl ether.
- Prepare a solution of 290 g (4 moles) of 95% sodium nitrite, 180 cc of methyl alcohol, and 170 cc of water.
- In the dropping funnel, place 455 cc of cold dilute sulfuric acid (1 volume of concentrated acid to 2 volumes of water).
- Start the stirrer and introduce hydrogen chloride gas through the gas inlet tube at a rate of 6–10 bubbles per second.
- Slowly add the sulfuric acid from the dropping funnel to the sodium nitrite solution to generate methyl nitrite gas, which is then introduced into the reaction mixture.
- Adjust the rate of methyl nitrite evolution to maintain a gentle reflux of the ether. The addition typically takes about four hours.

- Continue stirring and the addition of hydrogen chloride for an additional 30 minutes after the methyl nitrite addition is complete.
- Allow the reaction mixture to stand for several hours, preferably overnight.
- Extract the ethereal solution repeatedly with 500-cc portions of 10% sodium hydroxide solution until the alkaline layer remains nearly colorless.
- Combine the alkaline extracts and slowly pour them into a mixture of 700–750 cc of concentrated hydrochloric acid and about 1 kg of ice with stirring.
- Collect the resulting crystals of isonitrosopropiophenone by suction filtration and dry them. The expected yield is 370–390 g.



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Caption: Experimental workflow for the synthesis of **1-Phenyl-1,2-propanedione-2-oxime**.

Characterization Protocols

2.2.1. Infrared (IR) Spectroscopy

- Sample Preparation: A KBr (potassium bromide) disc is typically prepared by grinding a small amount of the crystalline sample with dry KBr powder and pressing the mixture into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.

- Instrumentation: A standard Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: The sample is dissolved in a deuterated solvent, commonly deuteriochloroform (CDCl_3).
- Instrumentation: ^1H NMR spectra can be acquired on a 90 MHz or higher field NMR spectrometer. ^{13}C NMR spectra are also typically run in CDCl_3 .
- Data Acquisition: Standard pulse sequences are used for both ^1H and ^{13}C NMR.

2.2.3. Mass Spectrometry (MS)

- Ionization Method: Electron Ionization (EI) is a common method for this compound.
- Instrumentation: A variety of mass spectrometers can be used, such as a magnetic sector or a quadrupole mass analyzer.
- Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

Spectroscopic Data Summary:

| Technique | Key Data/Observations | Reference(s) |
|---|---|--------------|
| IR (KBr disc) | Characteristic peaks for C=O, C=N, and O-H stretching | |
| ¹ H NMR (90 MHz, CDCl ₃) | Signals corresponding to the methyl, phenyl, and oxime protons | |
| ¹³ C NMR (CDCl ₃) | Resonances for the carbonyl, iminyl, methyl, and aromatic carbons | |
| Mass Spec (EI) | Molecular ion peak at m/z = 163 | |

Applications in Organic Synthesis

1-Phenyl-1,2-propanedione-2-oxime serves as a valuable precursor in several important organic transformations.

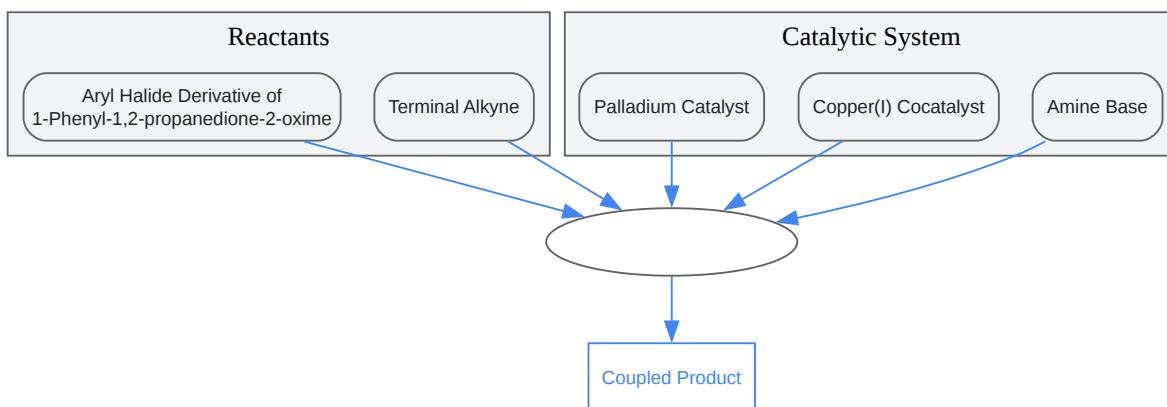
Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While a specific protocol using **1-Phenyl-1,2-propanedione-2-oxime** is not readily available, a general conceptual protocol is presented below, assuming a suitable derivative (e.g., a halogenated analog) is used.

Conceptual Protocol:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the halogenated derivative of **1-Phenyl-1,2-propanedione-2-oxime** (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).
- Add an anhydrous solvent (e.g., 5 mL of triethylamine or THF/triethylamine mixture).
- Add the terminal alkyne (1.2 mmol) dropwise.

- Stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).
- Upon completion, perform a standard aqueous workup and purify the product by column chromatography.



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Caption: Conceptual workflow of a Sonogashira coupling reaction.

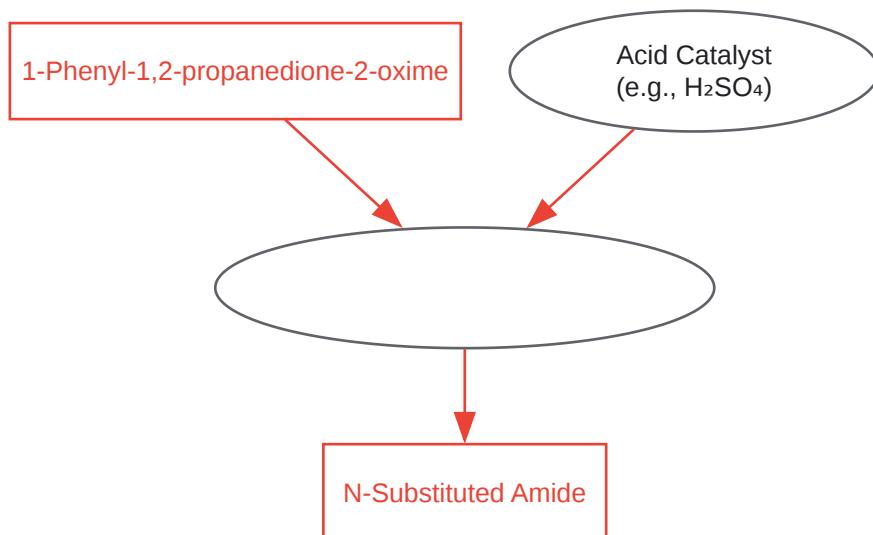
Beckmann Rearrangement

The Beckmann rearrangement is a reaction to convert an oxime to an amide, typically under acidic conditions.

Conceptual Protocol:

- Dissolve **1-Phenyl-1,2-propanedione-2-oxime** in a suitable solvent.
- Add a strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or a Lewis acid).
- Heat the reaction mixture to the required temperature and for the necessary duration.

- Monitor the reaction progress by TLC.
- Upon completion, carefully quench the reaction with a base and perform an aqueous workup.
- Purify the resulting amide product by recrystallization or column chromatography.



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Caption: Conceptual workflow of the Beckmann rearrangement.

Conclusion

1-Phenyl-1,2-propanedione-2-oxime is a well-characterized compound with significant utility in organic synthesis. The provided experimental protocols for its synthesis and characterization, along with the conceptual frameworks for its application in advanced organic reactions, offer a valuable resource for researchers in the fields of chemistry and drug development. The versatility of this molecule as a building block ensures its continued importance in the creation of novel and complex chemical entities.

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